molecular formula C21H19N5O5S B11055602 [4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide

[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide

Cat. No.: B11055602
M. Wt: 453.5 g/mol
InChI Key: FBABNUWFPVAXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide is a complex organic molecule featuring multiple functional groups, including methoxy, benzodioxole, pyrazolo, thiazolo, pyridine, and cyanide

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxy-1,3-benzodioxole and isopropylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4,7-dimethoxy-1,3-benzodioxole and isopropylamine under acidic conditions.

    Cyclization: The intermediate undergoes cyclization with a thiazole derivative in the presence of a base, forming the core pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine structure.

    Functional Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other reduced forms.

    Substitution: The benzodioxole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nucleophiles such as sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives or methoxy-substituted products.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator. Research could explore its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

Given its complex structure, the compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Further studies are needed to elucidate its medicinal potential.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyanide group suggests potential inhibition of cytochrome c oxidase, affecting cellular respiration.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1,3-benzodioxole derivatives: These compounds share the benzodioxole core and exhibit similar chemical reactivity.

    Pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine derivatives: Compounds with this core structure may have comparable biological activities and synthetic routes.

Uniqueness

The unique combination of functional groups in [4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide distinguishes it from other compounds. Its potential for diverse chemical modifications and biological activities makes it a valuable target for further research and development.

Properties

Molecular Formula

C21H19N5O5S

Molecular Weight

453.5 g/mol

IUPAC Name

2-[8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-11-oxo-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetonitrile

InChI

InChI=1S/C21H19N5O5S/c1-10(2)26-19-12(8-23-26)14(18-20(24-19)25(6-5-22)21(27)32-18)11-7-13(28-3)16-17(15(11)29-4)31-9-30-16/h7-8,10H,6,9H2,1-4H3

InChI Key

FBABNUWFPVAXPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC(=C5C(=C4OC)OCO5)OC)SC(=O)N3CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.